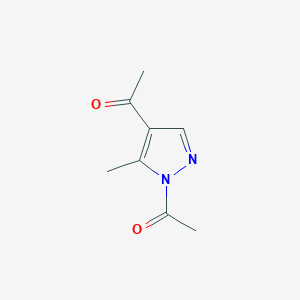
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one), also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been used as a building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not fully understood. However, studies have suggested that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has anti-inflammatory effects and may have potential as a treatment for Alzheimer's disease. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have antioxidant properties and may help protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its relatively simple synthesis method. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential applications in various fields, making it a versatile compound for researchers. However, one limitation of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its limited availability. 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). One area of interest is the development of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)-based compounds for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the anti-inflammatory and antioxidant effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). Finally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential applications in the development of OLEDs and other materials, and further research in this area is warranted.
Conclusion
In conclusion, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and antioxidant effects make it a promising candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) and to explore its potential applications in various fields.
Synthesemethoden
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) can be synthesized using a variety of methods, including the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.
Eigenschaften
CAS-Nummer |
175135-02-1 |
|---|---|
Produktname |
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(1-acetyl-5-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)4-9-10(5)7(3)12/h4H,1-3H3 |
InChI-Schlüssel |
ZXZFTAQXRNWCEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








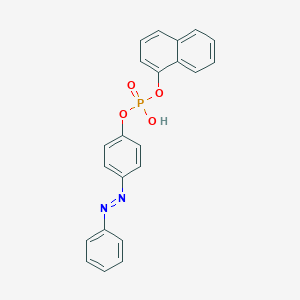
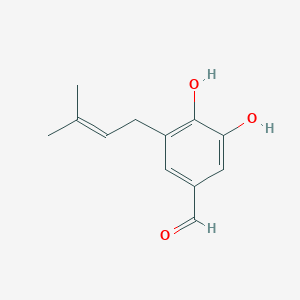
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

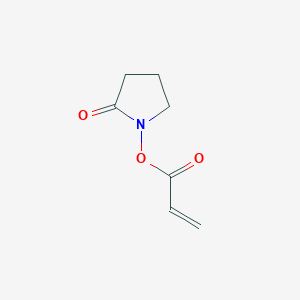
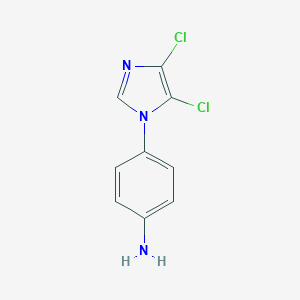
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
